6-Amino-1-benzothiophene-2-carboxylic acid
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Overview
Description
6-Amino-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of both an amino group and a carboxylic acid group in the structure of this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-benzothiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with maleic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiophene ring system.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling of 2-bromo-1-benzothiophene with an appropriate boronic acid derivative can yield the desired product. This method offers the advantage of mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted benzothiophene derivatives.
Scientific Research Applications
6-Amino-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 6-Amino-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the amino and carboxylic acid groups.
2-Aminobenzothiophene: Similar structure but lacks the carboxylic acid group.
1-Benzothiophene-2-carboxylic acid: Similar structure but lacks the amino group.
Uniqueness
6-Amino-1-benzothiophene-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows for a wide range of chemical modifications and applications. This dual functionality makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
6-amino-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCLGFUUOIZPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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